3,4-Dioxopentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

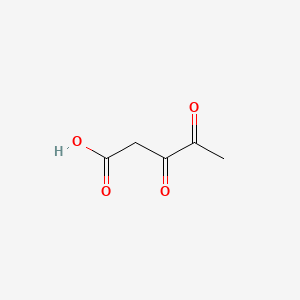

3,4-Dioxopentanoic acid, also known as acetopyruvic acid, is an organic compound with the molecular formula C5H6O4. It is a derivative of pentanoic acid and contains two oxo groups at the 3rd and 4th positions. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4-Dioxopentanoic acid can be synthesized through various methods. One common approach involves the condensation of dimethyl 1,3-acetonedicarboxylate with 1,2-dicarbonyl compounds. The reaction typically requires a basic medium, such as sodium hydroxide in methanol, and is carried out under reflux conditions . Another method involves the reaction of 4-acetyl-5-(1-naphthyl)furan-2,3-dione with various nitrogenous nucleophiles .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Dioxopentanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxo acids or ketones.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming diols.

Substitution: The oxo groups can participate in nucleophilic substitution reactions with various nucleophiles, such as hydrazines and amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reactions with hydrazines and amines typically require mild acidic or basic conditions.

Major Products:

Oxidation: Higher oxo acids or ketones.

Reduction: Diols.

Substitution: Hydrazones, semicarbazones, and other nitrogenous derivatives.

Aplicaciones Científicas De Investigación

3,4-Dioxopentanoic acid has a wide range of applications in scientific research:

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 3,4-dioxopentanoic acid involves its ability to participate in various chemical reactions due to the presence of the oxo groups. These groups can form hydrogen bonds, undergo nucleophilic attack, and participate in redox reactions. The molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound .

Comparación Con Compuestos Similares

2,4-Dioxopentanoic acid: Similar in structure but with the oxo groups at different positions.

3,5-Dioxopentanoic acid: Another isomer with oxo groups at the 3rd and 5th positions.

Acetylacetone: A diketone with similar reactivity but different structure.

Uniqueness: 3,4-Dioxopentanoic acid is unique due to the specific positioning of its oxo groups, which imparts distinct reactivity and properties compared to its isomers and other diketones. This makes it a valuable compound in various chemical syntheses and research applications .

Actividad Biológica

3,4-Dioxopentanoic acid, also known as 3-hydroxy-4-oxopentanoic acid, is an organic compound that has garnered interest in various fields of biological and medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a keto acid with the molecular formula C5H8O4. Its structure features two carbonyl groups, which contribute to its reactivity and biological activity. The compound is soluble in water and polar organic solvents, making it amenable for various biochemical applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Metabolic Pathways : It participates in metabolic pathways that involve ketone bodies and fatty acid metabolism. Its role as a substrate in enzymatic reactions highlights its importance in energy metabolism.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. The compound's ability to disrupt microbial cell membranes may underlie its effectiveness as an antimicrobial agent.

- Cellular Signaling : The compound may influence cellular signaling pathways related to inflammation and apoptosis. Research indicates that it can modulate the activity of key signaling molecules involved in these processes.

Antimicrobial Activity

A study investigating the antimicrobial efficacy of this compound against various bacterial strains demonstrated significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These results indicate that this compound has the potential to serve as a novel antimicrobial agent.

Case Study: Inflammation Modulation

In a controlled laboratory setting, the anti-inflammatory effects of this compound were assessed using human monocyte-derived macrophages. The compound was found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Experimental Design : Macrophages were treated with varying concentrations of this compound (0, 50, 100 µM) and stimulated with LPS.

- Findings :

- At 100 µM concentration, there was a 40% reduction in TNF-α levels compared to the control group.

- IL-6 levels showed a similar trend with a 35% decrease at the same concentration.

This suggests that this compound may have therapeutic potential in managing inflammatory diseases.

Propiedades

IUPAC Name |

3,4-dioxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c1-3(6)4(7)2-5(8)9/h2H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCCOAGSKWYEFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50665805 |

Source

|

| Record name | 3,4-Dioxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138307-02-5 |

Source

|

| Record name | 3,4-Dioxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.